Bicyclo[2.2.1]heptane-2,3-diamine

Catalog No.
S12570829
CAS No.
M.F
C7H14N2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptane-2,3-diamine

Product Name

Bicyclo[2.2.1]heptane-2,3-diamine

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diamine

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2

InChI Key

ZPKDUFWKBQYUAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2N)N

Bicyclo[2.2.1]heptane-2,3-diamine is a bicyclic compound featuring a unique structure characterized by two nitrogen atoms in the 2 and 3 positions of the bicyclo[2.2.1]heptane framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct structural properties and reactivity.

, including:

  • Diels-Alder Reactions: It can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles, leading to the formation of complex bicyclic structures .
  • Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions, making it versatile for further functionalization.
  • Cycloadditions: The compound can also engage in cycloaddition reactions, which are critical for synthesizing more complex heterocyclic compounds .

Research indicates that bicyclo[2.2.1]heptane derivatives exhibit significant biological activity, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain compounds derived from bicyclo[2.2.1]heptane structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Chiral Recognition: Studies suggest that bicyclo[2.2.1]heptane-2,3-diamine can form complexes with chiral molecules, indicating potential applications in asymmetric synthesis and drug development .

The synthesis of bicyclo[2.2.1]heptane-2,3-diamine typically involves several key methods:

  • Diels-Alder Reaction: This is the most common method, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure, followed by amination to introduce the amine groups.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the bicyclic framework from simpler precursors.
  • Functional Group Transformations: Post-synthetic modifications can enhance the functionality of the compound through reactions such as alkylation or acylation .

Bicyclo[2.2.1]heptane-2,3-diamine has several notable applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates due to their biological activity.
  • Materials Science: The compound's unique structure lends itself to applications in developing novel materials with specific mechanical or thermal properties.
  • Catalysis: Bicyclo[2.2.1]heptane frameworks are being investigated for use in catalytic processes due to their ability to stabilize reactive intermediates.

Interaction studies have shown that bicyclo[2.2.1]heptane-2,3-diamine can form complexes with various substrates, which may influence its reactivity and biological activity:

  • Chiral Interactions: The compound has demonstrated the ability to interact with chiral compounds, which could be harnessed in asymmetric synthesis.
  • Metal Complexation: Studies suggest that it can coordinate with metal ions, potentially serving as a ligand in catalysis or material synthesis.

Bicyclo[2.2.1]heptane-2,3-diamine shares similarities with other bicyclic amines but exhibits unique features that set it apart:

Compound NameStructure TypeNotable Features
Bicyclo[3.3.0]octaneBicyclicLarger ring system; less strain than bicyclo[2.2.1].
Bicyclo[1.1.0]butaneBicyclicSmaller and more strained; limited functionalization options.
Bicyclo[4.4.0]decaneBicyclicMore complex; used in advanced material applications.

The uniqueness of bicyclo[2.2.1]heptane-2,3-diamine lies in its specific nitrogen placement and the resulting steric effects that influence its reactivity and biological interactions.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

126.115698455 g/mol

Monoisotopic Mass

126.115698455 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

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